4,6-Dimethyl-N-[(3-methyl-1H-pyrazol-4-yl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a small molecule inhibitor of the histone methyltransferase EZH2. [] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a crucial role in epigenetic regulation by catalyzing the trimethylation of lysine 27 on histone H3 (H3K27me3). [, ] This modification is associated with gene silencing and plays a role in various cellular processes, including development, differentiation, and cancer. [, ]
4,6-Dimethyl-N-[(3-methyl-1H-pyrazol-4-yl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide acts as a potent, selective, and orally bioavailable small-molecule inhibitor of EZH2 enzymatic activity. [] By inhibiting EZH2, it diminishes the levels of H3K27me3, leading to the reactivation of silenced genes. [] This inhibition induces apoptosis and differentiation specifically in SMARCB1-deleted malignant rhabdoid tumor cells. []
4,6-Dimethyl-N-[(3-methyl-1H-pyrazol-4-yl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide has shown promise in preclinical studies for its potential use in treating cancers with SMARCB1 deletion, specifically malignant rhabdoid tumors (MRTs). [] In xenograft models, treatment with this compound led to a reduction in tumor size, correlating with decreased H3K27me3 levels. [] Furthermore, tumor regrowth was prevented even after the treatment was stopped, highlighting its potential for durable responses. []
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 15209-11-7